N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-11-3-1-10(2-4-11)7-16(25)20-9-15-21-22-23-24(15)12-5-6-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEJJNWLWKTTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide exhibits notable biological activities that render it useful in various therapeutic contexts:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) exceeding 70% in assays against multiple cancer types, including ovarian and lung cancers .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. Its structure suggests that it may interact with kinases or receptors critical in signaling pathways related to inflammation and cancer progression.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Given its anticancer properties, there is ongoing research into its efficacy as a chemotherapeutic agent. Studies are focusing on its ability to selectively target cancer cells while minimizing effects on normal cells.
- Neurological Disorders : The compound's action on central nervous system pathways suggests potential applications in treating neurological disorders where glutamatergic transmission is disrupted.
Case Studies and Research Findings
Several case studies highlight the effectiveness of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide:
Wirkmechanismus
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorinated phenyl groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated acetamides with heterocyclic cores. Below is a detailed comparison with structurally related analogs:
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Structure : Features a dihydroimidazothiazole core fused with a pyridine ring, substituted with 4-fluorophenylacetamide.
- Key Differences: Replaces the tetrazole ring with an imidazothiazole-pyrrolidine system.
- Molecular Formula : C₂₃H₁₇F₂N₅OS (MW: 449.48 g/mol) .
N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide
- Structure : Contains a 1,3,4-thiadiazole ring with a trifluoromethyl group and an isopropyl-4-fluorophenylacetamide chain.
- Key Differences :
- Sulfur-containing thiadiazole instead of nitrogen-rich tetrazole.
- Trifluoromethyl group increases electronegativity and steric bulk.
- Use : Registered as FOE 5043, a pesticide .
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Structure : Shares the 3,4-difluorophenyltetrazole moiety but replaces 4-fluorophenylacetamide with an indole-2-oxoacetamide group.
- Oxoacetamide linker may alter solubility and target affinity.
- Molecular Formula : C₁₈H₁₂F₂N₆O₂ (MW: 382.3 g/mol) .
Goxalapladib (CAS-412950-27-7)
- Structure : A naphthyridine-based acetamide with trifluoromethyl biphenyl and piperidinyl substituents.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Fluorine Substitution | Notable Features |
|---|---|---|---|---|---|
| N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide | C₁₆H₁₂F₃N₅O | 347.29 | Tetrazole | 3,4-difluoro, 4-fluoro | Metabolic stability, lipophilicity |
| 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide | C₂₃H₁₇F₂N₅OS | 449.48 | Imidazothiazole-pyridine | 4-fluoro (×2) | Aromatic stacking, larger framework |
| N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide | C₁₄H₁₄F₄N₃O₂S | 364.34 | 1,3,4-Thiadiazole | 4-fluoro, CF₃ | Pesticide application |
| Goxalapladib | C₄₀H₃₉F₅N₄O₃ | 718.80 | Naphthyridine | 2,3-difluoro, CF₃ | Anti-atherosclerosis activity |
Key Insights
- Structural Impact : The tetrazole core in the target compound offers distinct hydrogen-bonding and metabolic advantages over sulfur-containing heterocycles (e.g., thiadiazole) or fused systems (e.g., imidazothiazole).
- Fluorination: The 3,4-difluorophenyl group enhances lipid membrane permeability compared to mono-fluorinated analogs .
- Biological Relevance : While explicit activity data for the target compound is unavailable, structurally related fluorinated acetamides show diverse applications, including pesticides () and therapeutics ().
Biologische Aktivität
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is , with a molecular weight of 405.4 g/mol. The compound features a tetrazole ring, which is known for enhancing the pharmacological properties of various drugs by improving their binding affinity to biological targets.
The biological activity of this compound is largely attributed to its ability to mimic carboxylate groups, allowing it to interact effectively with enzyme active sites or receptor binding pockets. The difluorophenyl moiety contributes to enhanced hydrophobic interactions and potential halogen bonding, which can stabilize the binding to target proteins. This mechanism is critical in the context of drug design, particularly for compounds targeting specific receptors or enzymes involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, derivatives similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide exhibited IC50 values ranging from 2.4 mM to 5.1 mM against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
Antihypertensive Effects
The tetrazole moiety has been associated with antihypertensive activity through its interaction with angiotensin II receptors. Compounds containing tetrazole groups have shown promising results in inhibiting these receptors non-competitively, leading to reduced blood pressure in experimental models .
Research Findings and Case Studies
Several studies have investigated the biological effects of tetrazole derivatives:
- Antiproliferative Activity : A specific derivative was tested against multiple cancer cell lines and showed significant inhibition of cell growth with varying IC50 values .
- Binding Affinity Studies : Docking studies revealed that certain derivatives interact favorably with target proteins involved in cancer progression, indicating a strong potential for therapeutic development .
- In Vivo Studies : Animal models have been used to assess the antihypertensive effects of related compounds, demonstrating their efficacy in reducing systolic blood pressure through receptor modulation .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
